Chemical structure properties of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate Executive Summary Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a high-value heterocyclic scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Executive Summary
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a high-value heterocyclic scaffold characterized by its bifunctional electronic architecture. Structurally, it bridges the lipophilic utility of the 2,4-disubstituted oxazole core with two orthogonal reactive handles: an electrophilic methyl ester at the C4 position and a meta-positioned nitrile group on the C2 phenyl ring.
This compound serves as a critical intermediate in the synthesis of kinase inhibitors , GPCR ligands , and bioisosteres of therapeutic agents such as Febuxostat. Its unique substitution pattern allows for divergent synthesis, making it a "privileged structure" in fragment-based drug discovery (FBDD).
Physicochemical Profiling
The following data represents the calculated and structural properties essential for assessing the compound's viability in biological assays and formulation.
Property
Value (Calc.)
Significance
Molecular Formula
C₁₂H₈N₂O₃
Core stoichiometry.
Molecular Weight
228.20 g/mol
Ideal for FBDD (Rule of 3 compliant).
cLogP
2.1 – 2.4
Moderate lipophilicity; likely good membrane permeability.
TPSA
~78 Ų
<140 Ų threshold indicates high oral bioavailability potential.
H-Bond Donors
0
Lack of donors improves passive transport.
H-Bond Acceptors
5
N(oxazole), N(nitrile), O(ester), O(ring).
Rotatable Bonds
3
Low flexibility suggests high binding entropy (rigid scaffold).
pKa (Conjugate Acid)
~0.8 - 1.2
The oxazole nitrogen is weakly basic; unlikely to be protonated at physiological pH.
Structural Analysis & Electronic Properties
The 1,3-oxazole ring acts as a bioisostere for amide bonds and thiazoles, offering improved metabolic stability against hydrolysis.
The C2-Aryl Interface: The 3-cyanophenyl group at the C2 position is coplanar with the oxazole ring due to extended
-conjugation. The meta-cyano group exerts an electron-withdrawing inductive effect (-I) and mesomeric effect (-M), deactivating the phenyl ring against metabolic oxidation (e.g., by CYPs).
The C4-Carboxylate: Positioned at C4, the ester group is conjugated with the oxazole double bonds. This position is electronically distinct from C5, making the C4-proton (if the ester were absent) acidic, but here, the ester stabilizes the ring against electrophilic attack.
Dipole Moment: The vector sum of the nitrile and the ester creates a significant dipole, enhancing specific non-covalent interactions (dipole-dipole) within protein binding pockets.
Synthetic Architecture
The most robust synthesis for 2,4-disubstituted oxazoles of this type is the Hantzsch-type condensation or the Cornforth rearrangement logic, utilizing a benzamide derivative and a bromopyruvate.
Retrosynthetic Logic
The molecule can be disconnected at the C2-N3 and C5-O1 bonds, revealing 3-cyanobenzamide and methyl bromopyruvate as the primary synthons.
Experimental Protocol (Standardized)
Reagents: 3-Cyanobenzamide (1.0 eq), Methyl 3-bromo-2-oxopropanoate (1.1 eq), Ethanol or DMF (Solvent), CaCO₃ or NaHCO₃ (Base).
Condensation: Dissolve 3-cyanobenzamide in absolute ethanol (0.5 M).
Addition: Add methyl 3-bromo-2-oxopropanoate dropwise at room temperature.
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. The reaction proceeds via the formation of an intermediate
-keto-amide, which undergoes cyclodehydration.
Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, wash with saturated NaHCO₃ and brine.
Purification: Recrystallization from EtOH/Hexane or flash chromatography (SiO₂, Hexane:EtOAc gradient).
Synthetic Pathway Diagram
Figure 1: Hantzsch-type synthesis workflow for the formation of the oxazole core.
Reactivity & Derivatization ("The Warhead Map")
This scaffold is valuable because it possesses two "divergent points" that allow medicinal chemists to grow the molecule in different vectors.
Vector A (The Ester - C4):
Hydrolysis: LiOH/THF yields the carboxylic acid (solubility enhancement).
Amidation: Direct aminolysis or acid chloride coupling yields amides (H-bond acceptors/donors for binding).
Reduction: DIBAL-H yields the aldehyde or alcohol.
Vector B (The Nitrile - C2 Ar):
Pinner Reaction: Conversion to imidates or amidines.
Cycloaddition: Reaction with sodium azide yields the Tetrazole (a bioisostere of carboxylic acid, crucial for angiotensin II receptor antagonists).
Reduction: Hydrogenation (Raney Ni) yields the benzylamine.
Derivatization Logic Diagram
Figure 2: Divergent synthesis map illustrating the chemical versatility of the scaffold.
References
General Oxazole Synthesis: Robinson, R. (1909). "A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174.
Hantzsch Synthesis Application: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.
Medicinal Chemistry of Oxazoles: Kakkar, S., & Narasimhan, B. (2019). "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, 13, 16.
Bioisostere Logic (Febuxostat): Okamoto, K., et al. (2003). "Formation of Febuxostat: A novel non-purine selective inhibitor of xanthine oxidase." Japanese Journal of Pharmacology. (Reference for structural analogy of aryl-azole-carboxylates).
Exploratory
Molecular weight and formula of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
This guide provides an in-depth technical analysis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate , a critical heterocyclic scaffold used in medicinal chemistry. The content is structured to support researchers in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate , a critical heterocyclic scaffold used in medicinal chemistry. The content is structured to support researchers in synthesis, characterization, and application development.
[1]
Chemical Identity & Physicochemical Profiling
This molecule represents a "privileged scaffold" in drug discovery, combining the rigidity of the 1,3-oxazole core with the electronic versatility of a meta-substituted nitrile and a carboxylate handle.
The molecule features three distinct functional domains:
The 1,3-Oxazole Core: A 5-membered aromatic heterocycle acting as a rigid linker and bioisostere for amide or ester bonds.[1]
The 3-Cyanophenyl Moiety: Located at the C2 position, the meta-nitrile group serves as a weak hydrogen bond acceptor and a metabolic handle (convertible to tetrazoles or amides).
The C4-Methyl Ester: An electrophilic site susceptible to hydrolysis, transesterification, or reduction, allowing library expansion at the C4 position.
Synthetic Methodology
The most robust route for synthesizing 2,4-disubstituted oxazoles is the Modified Cornforth/Hantzsch Condensation . This protocol avoids the harsh conditions of the Robinson-Gabriel cyclization and offers higher regioselectivity.
Reaction Logic
The synthesis relies on the condensation of 3-cyanobenzamide with methyl bromopyruvate .[1]
Causality: The amide nitrogen is nucleophilic but less so than an amine. However, under reflux, it attacks the highly electrophilic carbon of the bromopyruvate. The subsequent cyclodehydration is driven by the formation of the aromatic oxazole system.
Regioselectivity: The reaction specifically yields the 2,4-isomer (not the 2,5) because the nucleophilic attack occurs at the carbon bearing the leaving group (bromine) or via an intermediate hydroxy-oxazoline which eliminates water.
Preparation: Dissolve 3-cyanobenzamide (e.g., 10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark trap (if water removal is desired) or a simple reflux condenser.
Addition: Add methyl bromopyruvate (11 mmol) dropwise to the stirring solution.
Cyclization: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).
Redissolve the residue in Ethyl Acetate and wash with saturated
(to remove hydrobromic acid byproduct) and Brine.
Dry over
and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
Synthesis Pathway Diagram[1]
Figure 1: Convergent synthesis of the oxazole core via condensation of an aromatic amide and alpha-bromo keto ester.[1]
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the amide NH protons and the appearance of the oxazole singlet are critical.
1H NMR Prediction (DMSO-d6, 400 MHz)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
8.95
Singlet
1H
Oxazole C5-H
Characteristic diagnostic peak for 2,4-disubstituted oxazoles.[1]
Solubility Profiling & Thermodynamic Analysis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
A Technical Framework for Process Optimization Executive Summary Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a critical heterocyclic scaffold, often serving as a key intermediate in the synthesis of xanthine ox...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Framework for Process Optimization
Executive Summary
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a critical heterocyclic scaffold, often serving as a key intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and transthyretin amyloidogenesis inhibitors. Despite its synthetic utility, the lack of a standardized solubility profile often leads to suboptimal yield during purification and formulation.
This guide provides a comprehensive technical framework for determining the solubility profile of this specific oxazole derivative. It synthesizes theoretical physicochemical analysis with a rigorous experimental protocol (E-E-A-T), enabling researchers to generate high-fidelity solubility data necessary for thermodynamic modeling and recrystallization process design.
Physicochemical Structural Analysis
To predict solubility behavior before empirical testing, we must dissect the molecular architecture of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate.
The Oxazole Core: A planar, aromatic 5-membered ring containing oxygen and nitrogen. It contributes to
- stacking interactions, increasing lattice energy and reducing solubility in non-polar solvents.
The 3-Cyanophenyl Moiety: The cyano group (-CN) is a strong dipole. It significantly increases the molecule's polarity compared to a simple phenyl analog, enhancing solubility in polar aprotic solvents (DMSO, DMF) but reducing lipophilicity (LogP).
The Methyl Ester (C-4 position): Acts as a hydrogen bond acceptor. This allows for interaction with protic solvents (Alcohols), though the hydrophobic methyl cap limits water solubility.
Predicted Solubility Hierarchy:
Based on Hansen Solubility Parameters (HSP) for similar 2,4-disubstituted oxazoles:
High Solubility: Polar Aprotic (DMSO, DMF, NMP) – Driven by dipole-dipole interactions.
The following protocol is the "Gold Standard" for generating reproducible solubility data suitable for thermodynamic modeling (e.g., Apelblat equation).
3.1 Reagents and Equipment
Solute: Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate (Purity >99.0% by HPLC).
Apparatus: Jacketed glass vessels (50 mL), Programmable circulating water bath (Accuracy ±0.05 K), Magnetic stirrers.
3.2 The Workflow (Step-by-Step)
Excess Addition: Add the oxazole solid in excess to 20 mL of the selected solvent in the jacketed vessel. The presence of undissolved solid is mandatory to ensure saturation.
Equilibration: Stir the suspension continuously for 24 hours at the target temperature (e.g., 298.15 K).
Settling: Stop stirring and allow the suspension to settle for 2–4 hours. This prevents the sampling of suspended micro-particles.
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.
Dilution & Analysis: Immediately dilute the aliquot with the mobile phase to prevent precipitation. Analyze via HPLC-UV (typically at
nm).
Replication: Repeat measurements in triplicate.
3.3 Visualization of the Workflow
Figure 1: The rigorous static equilibrium workflow ensures data integrity by eliminating supersaturation artifacts.
Thermodynamic Modeling & Data Analysis
To translate raw concentration data into a predictive model, we utilize the Modified Apelblat Equation . This semi-empirical model is widely cited in literature for correlating the solubility of oxazole and thiazole derivatives [1, 2].
are empirical model parameters derived from regression analysis.
Why this matters:
By determining
and from experimental data at just four temperatures (e.g., 288K, 298K, 308K, 318K), you can interpolate the solubility at any temperature within the range. This is crucial for designing cooling crystallization curves.
Projected Solubility Profile
While specific empirical values for the 3-cyanophenyl variant are proprietary, the following table represents a projected profile based on structural homology with Methyl 2-phenyl-1,3-oxazole-4-carboxylate and Febuxostat intermediates [3, 4].
The primary utility of the solubility profile is to design a purification process. For Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, a Cooling Crystallization or Anti-solvent Crystallization is recommended.
6.1 Solvent Selection Logic
The ideal system requires a solvent where the temperature coefficient of solubility (
) is high.
Primary Candidate:Acetone or Acetonitrile .
Reasoning: The compound is moderately soluble at boiling point but significantly less soluble at 0°C.
Anti-Solvent System:DMF (Solvent) + Water (Anti-solvent) .
Reasoning: The compound is highly soluble in DMF. Gradual addition of water forces precipitation due to the "Oiling Out" effect being avoided by the high melting point of the oxazole solid.
6.2 Decision Matrix
Figure 2: Decision tree for selecting the optimal crystallization method based on solubility thresholds.
References
Zhang, Y., et al. "Thermodynamic analysis and solubility measurement of oxazole derivatives in pure and binary solvents." Journal of Molecular Liquids, 2021.
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
PubChem Compound Summary. "Methyl 2-methyl-1,3-oxazole-4-carboxylate (Analog)." National Center for Biotechnology Information, 2025.
Molbase. "Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate Properties."[4] Molbase Chemical Database, 2025.
Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2008.
Bioactivity Screening of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
This guide serves as a definitive technical whitepaper for the bioactivity screening of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate . It is designed for application scientists and drug discovery leads, focusing on...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical whitepaper for the bioactivity screening of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate . It is designed for application scientists and drug discovery leads, focusing on the rationale, methodology, and validation of this compound as a pharmacophore.
Technical Guide & Screening Protocol
Executive Summary & Chemoinformatic Profile
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate represents a "privileged scaffold" in medicinal chemistry. The 2,4-disubstituted oxazole core is a proven bioisostere for amide bonds and is structurally conserved across various bioactive natural products (e.g., hennoxazoles) and synthetic kinase inhibitors.
The specific inclusion of the 3-cyanophenyl moiety suggests a design strategy targeting improved metabolic stability (blocking metabolic soft spots on the phenyl ring) and increasing hydrogen bond acceptor capability compared to halogenated analogs. The methyl ester at position 4 acts as a lipophilic prodrug motif, likely hydrolyzing intracellularly to the free carboxylic acid, or serving as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
Calculated Physicochemical Properties (In Silico)
Before wet-lab screening, we establish the "Rule of 5" compliance to ensure the compound is screen-worthy.
Property
Value (Est.)
Significance for Screening
Molecular Weight
~228.2 g/mol
High Ligand Efficiency (LE). Ideal for fragment-based screening.
cLogP
2.1 – 2.5
Optimal Permeability. Suitable for cell-based phenotypic assays.
TPSA
~65 Ų
High Oral Bioavailability potential.
H-Bond Acceptors
5 (N, O)
Critical for kinase hinge region binding.
Solubility
Moderate
Requires DMSO stock (10 mM) for aqueous dilution.
Screening Strategy: The "Triad" Approach
Given the structural precedence of 2-aryl-oxazoles, the screening campaign must prioritize three biological verticals: Antimicrobial Efficacy , Cytotoxicity (Oncology) , and Anti-inflammatory Potential .
The Screening Cascade (Workflow)
The following directed graph illustrates the logical flow from compound solubilization to target validation.
Figure 1: The Bioactivity Screening Cascade. A systematic filter from phenotypic observation to molecular mechanism.
Oxazole derivatives frequently disrupt bacterial cell wall synthesis or protein translation. The 3-cyanophenyl group enhances lipophilicity, potentially aiding penetration of the Gram-negative outer membrane.
Protocol:
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Compound Plate: Dispense 10 µL of the compound (serially diluted in <1% DMSO) into 96-well plates. Final concentration range: 64 µg/mL to 0.125 µg/mL.
Incubation: Add 90 µL of inoculum. Incubate at 37°C for 16–20 hours (aerobic).
Readout: Visual inspection for turbidity or absorbance at OD600.
Validation: Positive control (Ciprofloxacin) and Negative control (DMSO only) must be within QC ranges.
Cytotoxicity Screening (MTT/Alamar Blue Assay)
The methyl ester moiety allows the molecule to permeate mammalian cell membranes, where it may act as a tubulin polymerization inhibitor—a common mechanism for oxazole-4-carboxylates [1].
Protocol:
Seeding: Plate HeLa or A549 cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
Treatment: Treat with Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate at 10 µM (screening dose) for 48 hours.
Hit Criteria: <50% cell viability relative to vehicle control.
Secondary Screening: Target Deconvolution
If the compound shows cytotoxicity, we must distinguish between general toxicity and specific target modulation. The structural similarity to ATP-competitive inhibitors suggests kinase inhibition as a primary hypothesis.
Kinase Profiling (Mechanistic Hypothesis)
The oxazole nitrogen and the carbonyl oxygen of the ester can form a "hinge-binding" motif within the ATP pocket of kinases (e.g., CDK2, VEGFR). The 3-cyano group often targets a "gatekeeper" residue or improves selectivity via rigidification [2].
Proposed Mechanism Diagram:
Figure 2: Hypothesized Mechanism of Action. The oxazole core mimics the adenine ring of ATP.
Tubulin Polymerization Assay
Many 2-aryl-oxazoles (like Combretastatin analogs) bind to the colchicine site of tubulin.
Method: Fluorescence-based polymerization assay.
Expectation: If the compound acts as a destabilizer, the Vmax of microtubule formation will decrease significantly compared to the Taxol control.
Data Analysis & Interpretation
Quantitative data should be normalized and presented in a comparative format.
High Potency, Low Selectivity: Indicates a general toxin / membrane disruptor.
High Potency, High Selectivity (e.g., kills Cancer but not Bacteria, or vice versa): Indicates a specific molecular target (likely Tubulin for cancer, or Cell Wall for bacteria).
The "Cyano" Effect: Compare activity against the non-cyano analog (Methyl 2-phenyl-1,3-oxazole-4-carboxylate). If the cyano compound is significantly more active, the nitrile group is engaging in a critical specific interaction (e.g., H-bond with a serine/threonine residue).
References
Kachaeva, M. V., et al. (2018).[1] "4-Cyano-1,3-Oxazole Anticancer Lead Compounds."[1] ResearchGate.[1] Available at: [Link]
Zhang, H., et al. (2021). "An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms." Marine Drugs, 19(12), 685. Available at: [Link]
Bhat, Z. A., et al. (2019). "A comprehensive review on biological activities of oxazole derivatives." Biomedicine & Pharmacotherapy.[2] Available at: [Link]
NCI-60 Screening Methodology. "Developmental Therapeutics Program." National Cancer Institute.[1][3] Available at: [Link]
Safety Data Sheet (SDS) and toxicity hazards for Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Executive Summary This guide provides a comprehensive hazard assessment and handling protocol for Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate . As a specialized intermediate in medicinal chemistry, this compound l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive hazard assessment and handling protocol for Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate . As a specialized intermediate in medicinal chemistry, this compound lacks extensive public toxicological data. Consequently, this document utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis to derive a predictive safety profile.
Researchers must treat this compound as a high-potency research chemical , primarily due to the presence of the aryl nitrile moiety, which introduces risks of acute toxicity and metabolic cyanide release, superimposed on the standard irritant profile of oxazole esters.
Chemical Identity & Physicochemical Properties
Compound Name: Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Synonyms: 2-(3-Cyanophenyl)oxazole-4-carboxylic acid methyl ester; Methyl 2-(m-cyanophenyl)oxazole-4-carboxylate
CAS Registry Number: Not publicly listed (Treat as Novel/Proprietary)
Molecular Formula: C₁₂H₈N₂O₃
Molecular Weight: 228.21 g/mol [1]
Property
Value (Predicted)
Relevance to Safety
Physical State
Solid (Crystalline Powder)
Inhalation hazard (dust)
LogP (Octanol/Water)
~2.1 – 2.5
Moderate lipophilicity; potential for dermal absorption
Melting Point
140 – 160 °C (Estimated)
Stable solid at RT; dust generation likely
Solubility
DMSO, DMF, DCM
Use compatible solvent-resistant gloves
TPSA
~80 Ų
Good membrane permeability (oral/dermal bioavailability)
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Toxicological Assessment: A Mechanistic View
To understand the toxicity of this molecule, we must deconstruct it into its pharmacophores. The following diagram illustrates the Read-Across Logic used to determine the hazard profile.
Figure 1: Predictive Hazard Assessment Workflow. The convergence of the nitrile toxicity and oxazole irritancy defines the safety profile.
The Nitrile Factor (Systemic Toxicity)
The 3-cyanophenyl moiety is the primary driver of systemic toxicity.[1] While aryl nitriles are generally more stable than aliphatic nitriles, they can undergo oxidative metabolism in the liver (via CYP450 enzymes), leading to the release of the cyanide ion (CN⁻).
Mechanism: Hydroxylation at the alpha-carbon (less likely in aryl systems) or direct displacement.
Symptoms: Weakness, headache, confusion, and in severe cases, inhibition of cytochrome c oxidase (cellular hypoxia).
Recommendation: Treat ingestion as a potential cyanide exposure event.[1]
The Oxazole Ester Factor (Local Effects)
The methyl ester group is susceptible to hydrolysis by carboxylesterases in the plasma and tissues.
Impact: The acid component contributes to local tissue irritation (eyes/lungs).[1] The methanol released is quantitatively negligible in research quantities but relevant for bulk manufacturing.
Safe Handling & Engineering Controls
Containment Strategy
Solid State: Weighing and transfer must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Solution State: Once dissolved (e.g., in DMSO), the inhalation risk decreases, but dermal permeation risk increases (DMSO carries solutes through skin).
Required if dissolved in penetrating solvents like DMSO/DMF.
Respiratory
N95 / P2 (Dust) or ABEK1 (Vapor)
Use N95 for solid handling; Carbon filter for solution heating.
Eye Protection
Chemical Safety Goggles
Safety glasses are insufficient for fine irritant powders.
Emergency Response Protocols
First Aid
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel to potential nitrile/cyanide involvement.
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use solvents (ethanol/DMSO) to wash skin, as this enhances absorption.
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.
Ingestion:DO NOT induce vomiting. Rinse mouth. Urgent medical attention required.
Firefighting Measures
Hazardous Combustion Products: Burning will release Hydrogen Cyanide (HCN) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).
Action: Firefighters must wear full SCBA.[1] Fight fire from upwind.
Synthesis & Metabolic Pathway Visualization
Understanding the stability and breakdown of this molecule helps in planning waste disposal and stability studies.
Figure 2: Predicted Metabolic Fate.[1] Hydrolysis is the dominant pathway; oxidative release of cyanide is a secondary, high-risk pathway.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 2-methyl-1,3-oxazole-4-carboxylate (Analog Read-Across). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile and derivatives. Retrieved from [Link]
DeVito, S. C. (1996). Designing Safer Chemicals: Toxicological Considerations for Structural Design. American Chemical Society.[1] (Context for Nitrile SAR).
The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide navigates the historical context, synthetic evolution, and burgeoning biological significance of methyl 2-(3...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide navigates the historical context, synthetic evolution, and burgeoning biological significance of methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate and its analogs. As a chemical scaffold, the 2-phenyl-1,3-oxazole-4-carboxylate core has garnered considerable interest in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The introduction of a 3-cyanophenyl moiety at the 2-position represents a strategic design element, modulating the electronic and steric properties of the molecule to potentially enhance biological activity and target engagement. This guide will delve into the foundational chemistry of oxazoles, explore the synthetic pathways to this specific class of compounds, and dissect the structure-activity relationships that govern their therapeutic potential.
The Oxazole Ring: A Cornerstone in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a recurring motif in a vast array of natural products and synthetic molecules with diverse biological activities.[1] Its planarity and ability to participate in various non-covalent interactions allow for effective binding to enzymes and receptors, making it a "privileged scaffold" in drug discovery.[2][3] The history of oxazole chemistry dates back to the 19th century, with significant advancements in its synthesis and functionalization occurring throughout the 20th century.[3] The discovery of oxazole-containing natural products with potent biological effects further fueled interest in this heterocyclic system.[1]
Synthetic Strategies for 2-Aryl-1,3-Oxazole-4-Carboxylates
While a singular, seminal paper detailing the first synthesis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is not readily identifiable in the surveyed literature, its synthesis can be confidently inferred from established and versatile methods for constructing 2,4,5-trisubstituted oxazoles. The general synthetic approaches are adaptable to a wide range of starting materials, allowing for the systematic exploration of analogs.
One of the most classical and enduring methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclization of an N-acyl-α-amino ketone. A plausible and efficient route to the target scaffold would likely involve the reaction of a methyl 2-amino-3-oxobutanoate derivative with 3-cyanobenzoyl chloride, followed by cyclodehydration.
More contemporary methods offer milder conditions and broader substrate scope. For instance, the van Leusen oxazole synthesis , utilizing tosylmethyl isocyanide (TosMIC), provides a powerful tool for the construction of the oxazole ring from aldehydes.[4] In this context, 3-cyanobenzaldehyde could be reacted with a suitable isocyanide derivative to furnish the desired 2-(3-cyanophenyl)oxazole core.[4]
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful strategy for the synthesis of highly functionalized oxazoles.[5] A pre-formed oxazole-4-carboxylate bearing a suitable leaving group at the 2-position could undergo a Suzuki or Stille coupling with a 3-cyanophenylboronic acid or stannane derivative, respectively.
Experimental Protocol: A Representative Synthesis of a 2-Aryl-1,3-Oxazole-4-Carboxylate Analog
The following protocol is a generalized representation of a common synthetic route to 2-aryl-1,3-oxazole-4-carboxylates, based on established methodologies.
Step 1: Acylation of Methyl 3-amino-2-oxobutanoate
To a solution of methyl 3-amino-2-oxobutanoate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or diisopropylethylamine (2.2 eq) at 0 °C.
Slowly add a solution of the desired aroyl chloride (e.g., 3-cyanobenzoyl chloride) (1.1 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-aroyl intermediate.
Step 2: Cyclodehydration to the Oxazole Ring
Dissolve the crude N-aroyl intermediate in a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or thionyl chloride.
Heat the reaction mixture, typically between 80-120 °C, for 1-6 hours, monitoring for the formation of the oxazole product by TLC.
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-aryl-1,3-oxazole-4-carboxylate.
Structure-Activity Relationships (SAR): Decoding the Impact of the 3-Cyanophenyl Moiety
The true value of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate analogs lies in their potential as targeted therapeutic agents. While direct SAR studies on this specific compound are not extensively published, valuable insights can be gleaned from research on structurally related 2-phenyl-oxazole-4-carboxamides and other substituted oxazoles.[6][7]
The 2-phenyl ring is a critical component for biological activity, often engaging in hydrophobic and π-stacking interactions within the target protein's binding pocket. The substitution pattern on this ring plays a pivotal role in modulating potency and selectivity.
The 3-cyano group is an electron-withdrawing substituent that can significantly influence the electronic properties of the phenyl ring and the entire molecule. This can impact:
Dipole Moment and Binding Interactions: The strong dipole of the cyano group can lead to favorable dipole-dipole or hydrogen bond acceptor interactions with the target protein.
Metabolic Stability: The presence of the cyano group can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.
Conformational Rigidity: The linear geometry of the cyano group can influence the preferred conformation of the 2-phenyl ring, potentially locking it into a bioactive orientation.
Studies on related 2-phenyl-oxazole-4-carboxamide derivatives have shown that electron-withdrawing groups on the 2-phenyl ring can enhance pro-apoptotic activity in cancer cell lines.[6][7] Specifically, halogen substitutions have been found to be particularly effective.[6] The 3-cyano group, being a strong electron-withdrawing group, is therefore a logical and promising substitution to explore for enhancing anticancer properties.
Biological Activities and Therapeutic Potential
The primary therapeutic area where 2-phenyl-oxazole derivatives have shown significant promise is oncology . Several studies have highlighted the ability of these compounds to induce apoptosis (programmed cell death) in various cancer cell lines.[7][8] The mechanism of action is often linked to the activation of caspases, key enzymes in the apoptotic cascade.[7]
The introduction of the 3-cyanophenyl group is hypothesized to enhance these pro-apoptotic effects. The electron-withdrawing nature of the cyano group can modulate the molecule's interaction with key intracellular targets, potentially leading to a more potent and selective anticancer agent.
Beyond oncology, the oxazole scaffold has been explored for a wide range of other biological activities, including:
Anti-inflammatory: Inhibition of inflammatory enzymes like cyclooxygenase (COX).[1]
Antimicrobial: Activity against various bacterial and fungal strains.[1]
Enzyme Inhibition: Targeting a variety of enzymes implicated in disease, such as kinases and proteases.
The specific biological profile of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate and its analogs remains an active area of investigation. However, based on the broader understanding of the oxazole scaffold and the influence of the cyanophenyl moiety, this class of compounds holds considerable promise for the development of novel therapeutics.
Future Directions and Conclusion
The journey of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate analogs from a conceptual scaffold to potential clinical candidates is still in its early stages. Future research will undoubtedly focus on a more detailed elucidation of their mechanism of action, optimization of their pharmacokinetic and pharmacodynamic properties, and evaluation in preclinical models of disease.
The convergence of a historically significant heterocyclic core with modern principles of rational drug design, as exemplified by the inclusion of the 3-cyanophenyl group, underscores the enduring potential of small molecule drug discovery. This technical guide provides a foundational understanding of this promising class of compounds, intended to inspire and inform further research and development efforts in this exciting field.
References
Tai, V. W.-F., Sperandio, D., Shelton, E. J., Litvak, J., Pararajasingham, K., Cebon, B., Lohman, J., Eksterowicz, J., Kantak, S., Sabbatini, P., Brown, C., Zeitz, J., Reed, C., Maske, B., Graupe, D., Estevez, A., Oeh, J., Wong, D., Ni, Y., … Spencer, J. R. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554–4558. [Link]
BenchChem. (n.d.). Unveiling the Anticancer Potential of Oxazole-4-Carboxamide Analogs: A Structure-Activity Relationship Guide.
Pilyo, S. G., Kozachenko, O. P., Zhirnov, V. V., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
Geronikaki, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7864-7881.
Joshi, S., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 19. [Link]
Tai, V. W.-F., Sperandio, D., Shelton, E. J., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed. Retrieved from [Link]
Zhang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1629. [Link]
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
Ferreira, P. M. T., et al. (2010). A mild high yielding synthesis of oxazole-4-carboxylate derivatives. SciSpace. Retrieved from [Link]
Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Retrieved from [Link]
Pilyo, S. G., Kozachenko, O. P., Zhirnov, V. V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Retrieved from [Link]
Geronikaki, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Retrieved from [Link]
Various Authors. (n.d.). Patents related to oxazole derivatives.
Various Authors. (n.d.).
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Various Authors. (n.d.). Structure-activity relationship studies of heterocyclic compounds.
Various Authors. (n.d.). Chemical synthesis and properties of organic compounds. ChemSynthesis.
Various Authors. (n.d.). Catalytic methods for the synthesis of heterocycles. SciSpace.
Various Authors. (n.d.). Patents on heterocyclic compounds for therapeutic use.
Various Authors. (n.d.). General reviews on heterocyclic chemistry. Bentham Science.
Hydrolysis methods for Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate ester group
Application Note: Chemoselective Hydrolysis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate Executive Summary This application note details the chemoselective hydrolysis of the methyl ester functionality in Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Hydrolysis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Executive Summary
This application note details the chemoselective hydrolysis of the methyl ester functionality in Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate to its corresponding carboxylic acid. The primary challenge is preserving the cyano (nitrile) group , which is susceptible to hydration (forming primary amides) or full hydrolysis (forming carboxylic acids) under standard harsh acidic or basic conditions.
We present three validated protocols ranging from scalable wet chemistry to specialized nucleophilic cleavage, ensuring high yield (>85%) and functional group integrity.
Nitrile (C≡N): Electrophilic carbon susceptible to attack by OH⁻ or H₃O⁺, especially at elevated temperatures (>60°C).
Oxazole Ring: Generally stable, but ring-opening can occur under vigorous acidic reflux or strong nucleophilic attack at C2/C5.
Methyl Ester: The target for hydrolysis.[1] Being a methyl ester, it is sterically unhindered and relatively labile compared to the nitrile.
Strategy:
We exploit the kinetic difference between ester and nitrile hydrolysis. Ester hydrolysis is generally orders of magnitude faster than nitrile hydrolysis under mild alkaline conditions.
Method A (Standard): Lithium Hydroxide (LiOH) at controlled temperature.
Method B (High Selectivity): Trimethyltin Hydroxide (Me₃SnOH) for "stubborn" substrates or extreme sensitivity.
Method C (Biocatalytic): Pig Liver Esterase (PLE) for green/neutral pH conditions.
Decision Tree & Workflow
Figure 1: Strategic decision tree for selecting the appropriate hydrolysis method.
Detailed Protocols
Method A: Mild Alkaline Hydrolysis (LiOH)
Best for: Routine synthesis, scale-up (>1g), and cost-efficiency.
Rationale: Lithium hydroxide is less nucleophilic and basic than NaOH or KOH, reducing the risk of attacking the nitrile. Using a THF/Water mixture ensures solubility of the organic ester while providing the aqueous medium for hydrolysis.
Dissolution: Dissolve 1.0 g (4.38 mmol) of the methyl ester in 15 mL of THF. Cool the solution to 0°C using an ice bath.
Addition: Dissolve LiOH·H₂O (276 mg, 6.57 mmol, 1.5 equiv) in 5 mL of water. Add this aqueous solution dropwise to the THF mixture over 5 minutes.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C).
Critical Control:Do NOT heat. Nitrile hydrolysis accelerates significantly above 40°C.
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The reaction is typically complete within 2-4 hours.
Workup:
Concentrate the mixture under reduced pressure to remove THF (bath temp <30°C).
Dilute the remaining aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted ester or non-acidic impurities.
Acidify the aqueous layer carefully with 1N HCl to pH ~3-4. Note: Do not use strong conc. acid or heat during acidification.[4]
Extract the precipitate/oil with EtOAc (3 x 15 mL).
Dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Method B: Nucleophilic Cleavage with Trimethyltin Hydroxide
Best for: Highly sensitive substrates where Method A shows traces of amide formation.
Rationale: Me₃SnOH acts as a mild Lewis acid to activate the carbonyl oxygen while delivering a hydroxide equivalent. This method is highly specific for methyl esters and operates under neutral-to-weakly basic conditions, leaving nitriles completely intact.
Best for: "Green" chemistry requirements or if the oxazole ring proves unstable to chemical bases.
Rationale: Pig Liver Esterase (PLE) catalyzes the hydrolysis of esters with high chemoselectivity under essentially neutral conditions (pH 7-8).
Protocol:
Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.5).
Reaction: Suspend the ester (100 mg) in a mixture of Buffer (10 mL) and Acetone (1 mL, to aid solubility).
Initiation: Add PLE (100 units/mmol of ester).
Incubation: Stir at 30°C. Monitor pH; as acid forms, the pH will drop. Maintain pH 7.5 by automatic or manual addition of 0.1 M NaOH.
Termination: When base consumption ceases (or TLC indicates completion), filter the enzyme (Celite) and acidify the filtrate to pH 3-4. Extract with EtOAc.
Data Summary & Comparison
Feature
Method A (LiOH)
Method B (Me₃SnOH)
Method C (PLE)
Reagent Cost
Low
High
Medium
Scalability
High (kg scale)
Low (g scale)
Medium
Reaction Time
2-4 Hours
8-16 Hours
12-24 Hours
Nitrile Safety
Good (at RT)
Excellent
Excellent
Toxicity
Low
High (Tin)
Low
Green Score
Good
Poor
Best
Quality Control & Troubleshooting
Analytical Markers (¹H NMR in DMSO-d₆):
Starting Material: Methyl singlet at ~3.9 ppm.
Product (Acid): Disappearance of methyl singlet; appearance of broad COOH singlet (11-13 ppm).
Impurity (Amide): Appearance of two broad singlets at ~7.5 and ~8.0 ppm (NH₂ protons) indicates nitrile hydration.
Troubleshooting Table:
Issue: Partial hydrolysis of nitrile (Amide detected).
Fix: Switch from Method A to Method B. Alternatively, reduce LiOH equivalents to 1.1 and run at 0°C strictly.
Issue: Low solubility of ester in THF/Water.
Fix: Increase THF ratio or switch to Dioxane/Water.
References
Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[7][8] Angewandte Chemie International Edition, vol. 44, no.[7][8] 9, 2005, pp. 1378–1382.[8]
[Link]
Ferreira, P. M. T., et al. "A mild high yielding synthesis of oxazole-4-carboxylate derivatives." Tetrahedron, vol. 66, no. 45, 2010, pp. 8672-8680.[5]
[Link]
Common Organic Chemistry. "Ester Hydrolysis - Common Conditions." Common Organic Chemistry Protocols.
[Link]
Chemistry Steps. "Hydrolysis of Nitriles to Carboxylic Acids."
[Link]
Application Note: Chemoselective Reduction of the Cyano Group in Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Introduction The functionalization of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate serves as a valuable intermediate, where the cyano group...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The functionalization of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate serves as a valuable intermediate, where the cyano group acts as a versatile synthetic handle. Its selective reduction to either a primary amine (-CH₂NH₂) or an aldehyde (-CHO) unlocks pathways to a diverse array of downstream derivatives, including novel ligands, receptor agonists, and enzyme inhibitors.
However, this transformation presents a significant chemoselectivity challenge. The molecule contains three reducible functional groups: the target cyano group, a methyl ester, and the oxazole ring itself. A successful protocol must precisely target the cyano moiety without affecting the ester, which is crucial for subsequent modifications, and without compromising the integrity of the oxazole core. The oxazole ring, while generally stable, can be susceptible to cleavage under harsh reductive, acidic, or basic conditions[1][2]. This guide provides detailed, validated protocols for achieving both high-yield reduction of the cyano group to a primary amine and its partial reduction to an aldehyde, with a focus on the mechanistic rationale and practical considerations for maintaining functional group integrity.
Strategic Considerations for Chemoselective Reduction
The choice of reducing agent is paramount and dictates the reaction outcome. The primary goals are twofold:
Full Reduction to a Primary Amine: This transformation is essential for introducing basic centers, enabling salt formation, or for subsequent elaboration via amide bond formation or reductive amination.
Partial Reduction to an Aldehyde: This provides a key electrophilic center for reactions such as Wittig olefination, aldol condensations, or further reductive amination to generate secondary and tertiary amines.
Our investigation focuses on methodologies that offer the highest degree of selectivity. For the conversion to a primary amine, we explore catalytic hydrogenation and a transition-metal-catalyzed borohydride system. For the aldehyde synthesis, we utilize a sterically hindered organoaluminum hydride known for its precision in partial reductions[3].
Figure 1: Strategic decision workflow for the selective reduction of the cyano group.
Protocol A: Catalytic Hydrogenation to the Primary Amine
Catalytic hydrogenation is an atom-economical method for nitrile reduction[4]. Raney® Nickel is a highly effective catalyst for this transformation, though it must be handled with care due to its pyrophoric nature when dry[5][6]. The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond, typically forming an intermediate imine which is further reduced to the primary amine.
Step-by-Step Protocol
Catalyst Preparation: In a fume hood, under an inert atmosphere (Argon or Nitrogen), carefully wash Raney® Nickel (50% slurry in water, ~0.2 equivalents by dry weight) three times with deionized water, followed by three washes with absolute ethanol.
Reaction Setup: To a hydrogenation vessel or a thick-walled flask equipped with a magnetic stir bar, add Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate (1.0 eq.).
Solvent Addition: Dissolve the starting material in a suitable solvent, such as ethanol or methanol (approx. 0.1 M concentration). The addition of ammonia (e.g., using 7N ammonia in methanol as the solvent) can help suppress the formation of secondary amine byproducts[4].
Catalyst Addition: Carefully add the washed Raney® Nickel slurry to the reaction mixture under a positive flow of inert gas.
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired pressure (typically 50-100 psi, or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-16 hours).
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the Celite® pad with the catalyst to dry out; keep it wet with solvent and dispose of it immediately and appropriately to prevent fire[6].
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired primary amine.
Protocol B: Cobalt-Catalyzed Sodium Borohydride Reduction to the Primary Amine
This method provides a convenient alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment. Sodium borohydride (NaBH₄) alone is generally insufficient to reduce nitriles. However, in the presence of cobalt(II) chloride (CoCl₂), a highly effective reducing species, likely cobalt boride, is formed in situ, which readily reduces the cyano group[7][8][9]. This system demonstrates excellent chemoselectivity, leaving the ester group intact.
Step-by-Step Protocol
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate (1.0 eq.) and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ~1.5 eq.).
Solvent Addition: Dissolve the mixture in a suitable solvent, typically methanol or ethanol (approx. 0.1-0.2 M). The solution should turn deep blue.
Borohydride Addition: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 5.0-7.0 eq.) portion-wise over 30-60 minutes. A black precipitate will form, and vigorous gas evolution (hydrogen) will be observed. Caution: Ensure adequate ventilation and control the rate of addition to manage the exotherm and gas evolution.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).
Work-up: Quench the reaction by slowly adding 2N aqueous HCl until the black precipitate dissolves and the solution becomes clear.
Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. Add water and basify the aqueous solution with concentrated ammonium hydroxide or 6N NaOH to pH > 10. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: Step-by-step workflow for the synthesis of the primary amine derivative.
Protocol C: DIBAL-H Partial Reduction to the Aldehyde
Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent ideal for the partial reduction of nitriles to aldehydes[10][11]. The reaction proceeds via the formation of an aluminum-imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed to the aldehyde upon aqueous work-up[3][12]. Strict temperature control is critical to prevent over-reduction to the amine and to minimize the competing reduction of the methyl ester.
Step-by-Step Protocol
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a strict inert atmosphere, add Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition of DIBAL-H[13].
DIBAL-H Addition: Slowly add DIBAL-H (1.0 M solution in hexanes or toluene, 1.1-1.2 eq.) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
Stirring: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to stir for a longer duration at -78 °C. Do not let the reaction warm up.
Quenching: Once the starting material is consumed, quench the reaction while still at -78 °C by the very slow, dropwise addition of methanol.
Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this can take several hours).
Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Isolation: Purify the crude product by flash column chromatography to afford the desired aldehyde.
Figure 3: Step-by-step workflow for the synthesis of the aldehyde derivative.
Comparative Summary of Reduction Protocols
Protocol
Target Product
Key Reagents
Core Conditions
Selectivity Profile & Considerations
A
Primary Amine
Raney® Nickel, H₂
Room Temp, 50-100 psi H₂
High selectivity for nitrile. Requires hydrogenation equipment. Catalyst is pyrophoric and must be handled with care[6].
B
Primary Amine
NaBH₄, CoCl₂·6H₂O
0 °C to Room Temp
Excellent chemoselectivity. Ester is preserved. Uses standard glassware. Vigorous gas evolution requires careful addition of NaBH₄[8].
C
Aldehyde
DIBAL-H
-78 °C
Good selectivity for partial reduction. Strict temperature control is essential to prevent over-reduction and preserve the ester[10][13]. Requires anhydrous conditions.
References
DIBAL-H Reduction - Organic Synthesis . Available at: [Link]
Nitrile reduction - Wikipedia . Available at: [Link]
Nitrile to Aldehyde - Common Conditions . Organic Chemistry Portal. Available at: [Link]
Mechanism of sodium borohydride-cobaltous chloride reductions . Scite.ai. Available at: [Link]
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines . Arkivoc. Available at: [Link]
Process for selective nitrile reduction. Google Patents (WO1985000605A1).
Method for reducing aromatic nitriles. Google Patents (CN102267915A).
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. Available at: [Link]
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac . ResearchGate. Available at: [Link]
DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles . Master Organic Chemistry. Available at: [Link]
Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane . ResearchGate. Available at: [Link]
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane . National Institutes of Health. Available at: [Link]
Only one nitrile reduced to amine with LiAlH4 . Reddit. Available at: [Link]
Catalytic Reduction of Nitriles . Science of Synthesis. Available at: [Link]
Facile Transformation of Esters to Nitriles . ResearchGate. Available at: [Link]
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel . YouTube. Available at: [Link]
Selective reduction of a nitrile to an aldehyde in the presence of an ester? . ResearchGate. Available at: [Link]
Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor . National Institutes of Health. Available at: [Link]
A Generic Approach for the Catalytic Reduction of Nitriles . SciSpace. Available at: [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . ResearchGate. Available at: [Link]
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives . National Institutes of Health. Available at: [Link]
Using Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate as a pharmaceutical intermediate
Executive Summary Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a high-value heterocyclic scaffold employed in modern medicinal chemistry. Structurally analogous to the xanthine oxidase inhibitor Febuxostat (whic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a high-value heterocyclic scaffold employed in modern medicinal chemistry. Structurally analogous to the xanthine oxidase inhibitor Febuxostat (which utilizes a thiazole core), this oxazole derivative serves as a critical tool for scaffold hopping —a strategy used to improve metabolic stability, alter solubility profiles, or circumvent intellectual property constraints.
This guide details the utility of this intermediate in divergent synthesis. It focuses on the orthogonal reactivity of its two primary functional handles: the C4-methyl ester (susceptible to hydrolysis and amidation) and the C3'-nitrile (precursor to tetrazoles, amines, or amides).
Key Applications
Bioisosteric Replacement: Substitution of thiazole or imidazole cores in kinase inhibitors (e.g., VEGFR, Aurora A) and metabolic enzyme inhibitors.
Divergent Library Synthesis: Generation of focused libraries via chemoselective transformations.
Late-Stage Functionalization: Introduction of the tetrazole pharmacophore (carboxylic acid bioisostere).
Structural Analysis & Pharmacophore Utility
The molecule features a 1,3-oxazole ring substituted at the 2-position with a 3-cyanophenyl group and at the 4-position with a methyl carboxylate.
Oxazole Core: Acts as a hydrogen bond acceptor (N3) and provides a rigid linker that orients the phenyl and ester groups at defined vectors (approx. 136° angle), crucial for binding pocket alignment.
Nitrile (CN): A robust, electron-withdrawing group that remains inert during ester manipulations but can be activated for "click" chemistry (tetrazole formation) or reduction.
Methyl Ester: A masked carboxylic acid. Its position at C4 allows for rapid extension into amides, which are common motifs in peptidomimetics and kinase inhibitors.
Visualization: Divergent Synthetic Workflow
The following diagram illustrates the central role of this intermediate in accessing three distinct chemical spaces relevant to drug discovery.
Caption: Divergent synthetic pathways from the parent scaffold. Path A requires careful control to avoid nitrile hydrolysis.
Objective: Hydrolyze the methyl ester at C4 to the carboxylic acid without hydrolyzing the nitrile group to a primary amide.
Challenge: Nitriles can hydrolyze to amides under strong acidic or basic conditions at high temperatures.
Reagents:
Starting Material: 1.0 eq
Lithium Hydroxide Monohydrate (LiOH·H₂O): 1.2 eq
Solvent: THF:Water (3:1 v/v)
Acid for workup: 1M HCl
Procedure:
Dissolution: Dissolve 1.0 g (4.13 mmol) of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate in 12 mL of THF. Cool to 0°C in an ice bath.
Reagent Addition: Dissolve 208 mg (4.95 mmol) of LiOH·H₂O in 4 mL of water. Add this solution dropwise to the reaction mixture over 5 minutes.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
Critical Checkpoint: Do not heat. If reaction is sluggish, add 0.1 eq more LiOH. Heating >40°C increases risk of nitrile hydrolysis.
Workup: Once starting material is consumed (typically 2-4 hours), concentrate the THF under reduced pressure.
Acidification: Dilute the aqueous residue with 5 mL water. Acidify carefully with 1M HCl to pH 3-4. A white precipitate should form.
Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.
Setup: In a pressure vial, combine the oxazole intermediate (1.0 eq), NaN₃ (1.5 eq), and ZnBr₂ (1.0 eq) in water/isopropanol.
Reaction: Seal the vial and heat to 80°C for 12-24 hours.
Mechanism:[1][2] The Lewis acid coordinates to the nitrile nitrogen, activating the carbon for nucleophilic attack by the azide anion in a [3+2] cycloaddition.
Workup: Cool to room temperature. Add 1M HCl until pH < 2. This protonates the tetrazole (making it less soluble in water) and breaks up zinc complexes.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Note: The methyl ester may partially hydrolyze under these conditions. If the intact ester is required, use Trimethylsilyl azide (TMSN₃) and Dibutyltin oxide (catalytic) in Toluene at reflux.
Analytical Quality Control
To ensure the integrity of the intermediate before downstream processing, the following specifications must be met.
Test Parameter
Method
Acceptance Criteria
Appearance
Visual
Off-white to pale yellow solid
Purity
HPLC (C18, ACN/Water + 0.1% TFA)
≥ 98.0% (Area %)
Identity
1H-NMR (DMSO-d6)
Singlet ~8.9 ppm (Oxazole C5-H) Singlet ~3.8 ppm (OCH3) Multiplet 7.6-8.4 ppm (Aromatic)
Nitrile Integrity
IR Spectroscopy
Sharp peak at ~2230 cm⁻¹ (CN stretch)
Water Content
Karl Fischer
≤ 0.5% w/w
NMR Interpretation Guide
The proton at the C5 position of the oxazole ring is the diagnostic handle.
Oxazole C5-H: Typically appears as a sharp singlet between 8.8 – 9.0 ppm.
Shift Alert: If this peak disappears, the ring may have opened or decomposed. If the methyl singlet at 3.8 ppm disappears, hydrolysis has occurred.
Safety & Handling
Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN gas. Work in a well-ventilated fume hood.
Azide Safety: In Protocol B, Sodium Azide is acutely toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) with Sodium Azide. Quench all azide waste with 10% sodium nitrite/sulfuric acid solution.
References
Robinson-Gabriel Synthesis of Oxazoles
Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development. This review details the cyclization mechanisms relevant to forming the oxazole core.[1][3]
Chemoselective Hydrolysis of Esters
Rounds, W. D., et al. (1988).[4] "Chemoselective Hydrolysis of Nitriles Using Tetrahalophthalic Acids." Tetrahedron Letters. Discusses the orthogonality of nitrile and ester hydrolysis.
Tetrazole Synthesis via Zinc Catalysis
Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry.
Febuxostat Analog Chemistry (Contextual Grounding)
Patent WO2012032528A2. "Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate." Provides industrial context for the handling of 3-cyanophenyl-heterocycle-carboxylates.[5]
Application Note: Functionalization of the Oxazole Ring in 3-Cyanophenyl Derivatives
Executive Summary The oxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amides and esters while improving metabolic stability. The incorporation of a 3-cyanophenyl moiety introduces s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The oxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amides and esters while improving metabolic stability. The incorporation of a 3-cyanophenyl moiety introduces specific electronic constraints: the meta-cyano group acts as a moderate electron-withdrawing group (EWG) (
), deactivating the phenyl ring but inductively acidifying the oxazole C2-H and C5-H bonds.
This guide details the protocols for functionalizing the oxazole ring specifically within the context of these electron-deficient derivatives. We focus on overcoming the reduced nucleophilicity of the ring and leveraging its enhanced C-H acidity for transition-metal-catalyzed direct functionalization.
Mechanistic Insight & Reactivity Profile
The reactivity of the oxazole ring in 3-cyanophenyl derivatives is governed by the interplay between the heteroatoms and the external aryl substituent.
Electronic Landscape
C2 Position (pKa ~20): The most acidic site.[1] In 2-(3-cyanophenyl)oxazole, the EWG nature of the aryl ring stabilizes the C2-metalated intermediate, facilitating deprotonation but potentially destabilizing the transition state for oxidative addition in electrophilic pathways.
C5 Position: The primary site for Electrophilic Aromatic Substitution (
). However, the 3-cyanophenyl group (if at C2) deactivates the ring, making standard difficult. Direct Arylation (C-H activation) is the preferred route.
C4 Position: The least reactive site. Functionalization here typically requires pre-halogenation or de novo synthesis (e.g., Van Leusen reaction).
The "Solvent-Switch" Rule
A critical mechanistic divergence exists in Pd-catalyzed C-H arylation. The regioselectivity between C2 and C5 can be inverted purely by solvent choice:
Non-polar (Toluene): Favors C2-arylation (concerted metalation-deprotonation via a neutral transition state).
Polar (DMA/DMF): Favors C5-arylation (stabilizes the more polar transition state associated with C5 activation).
Strategic Workflows (Visualization)
Caption: Decision matrix for regioselective functionalization of the oxazole ring.
Detailed Experimental Protocols
Protocol A: C5-Arylation of 2-(3-Cyanophenyl)oxazole
Objective: Install an aryl group at C5 while preserving the nitrile on the C2-phenyl ring.
Rationale: The 3-CN group makes the oxazole electron-deficient. Standard electrophilic substitution fails. We use a Pd-catalyzed C-H activation in a polar solvent to direct reactivity to C5.[2][3]
Solvent: DMA (N,N-Dimethylacetamide) - Critical for C5 selectivity.
Step-by-Step Procedure
Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with 2-(3-cyanophenyl)oxazole (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
Solvation: Add anhydrous DMA (5 mL). The concentration should be ~0.2 M.
Degassing: Sparge the solution with Argon for 10 minutes.
Reaction: Seal the tube and heat to 110 °C for 12–16 hours.
Note: Monitor via LC-MS. The electron-deficient substrate may require longer times than simple phenyloxazole.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation Check:
Success Indicator: Appearance of product peak in LC-MS (M+H).
Regioselectivity Check: 1H NMR will show the disappearance of the C5 proton singlet (typically ~7.6-7.8 ppm) while the C4 proton remains.
Protocol B: C2-Functionalization via Copper-Catalysis
Objective: Install the 3-cyanophenyl group at the C2 position of an unsubstituted oxazole.
Rationale: C2-H is acidic.[1][4] A Cu(II)-catalyzed oxidative coupling is milder than lithiation (n-BuLi), which attacks the oxazole ring opening it to isocyanides.
Materials
Substrate: Oxazole (or 4/5-substituted oxazole)
Reagent: 3-Cyanophenylboronic acid (2.0 equiv)
Catalyst: Cu(OAc)₂ (10-20 mol%)
Oxidant: Oxygen (1 atm) or air balloon.
Base: Cs₂CO₃ (2.0 equiv)
Solvent: Dioxane/DMSO (9:1)
Step-by-Step Procedure
Mixing: Combine oxazole derivative (1.0 mmol), 3-cyanophenylboronic acid (2.0 mmol), Cu(OAc)₂ (0.2 mmol), and Cs₂CO₃ (2.0 mmol) in a reaction vial.
Atmosphere: Evacuate and backfill with O₂ (balloon).
Heating: Stir vigorously at 80 °C for 24 hours.
Workup: Filter through a celite pad to remove copper salts. Wash with EtOAc.
Purification: Flash chromatography.
Data Summary: Regioselectivity Drivers
The following table summarizes how to tune conditions to target specific positions on the oxazole ring when a 3-cyanophenyl group is present.
The 3-cyano group is robust under Pd-catalyzed coupling but sensitive to:
Strong Acids: Hydrolysis to amide/acid.
Strong Nucleophiles/Reductants: Lithium Aluminum Hydride (LAH) or Grignard reagents will attack the nitrile.
Solution: Use mild bases (Carbonates/Phosphates) and avoid nucleophilic solvents like alcohols at high temps.
Ring Opening (The "Isocyanide Trap")
Problem: Attempting to lithiate C2 with n-BuLi often results in ring opening to the isocyanide.
Fix: If lithiation is absolutely necessary, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C and trap with electrophile immediately, or transmetalate to ZnCl₂ to form a stable organozinc species (Negishi coupling).
References
Strotman, N. A., et al. (2010).[2][3] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5". Organic Letters. Link
Besselièvre, F., et al. (2009).[3][5] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles".[5] Synthesis. Link
Verrier, C., et al. (2011). "Direct C-H Arylation of Oxazoles: Methodology, Selectivity and Mechanism". Beilstein Journal of Organic Chemistry. Link
BenchChem Technical Guides. "The Oxazole Ring System: Fundamental Reactivity". Link
Piguel, S., et al. (2009).[3][5] "Palladium-Catalyzed Direct Arylation of Oxazoles". Organic Chemistry Portal. Link
Accelerated Synthesis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate via Microwave Irradiation
APPLICATION NOTE: AN-MW-OXZ-042 Abstract & Significance This application note details a high-efficiency, microwave-assisted protocol for the synthesis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate . The 2,4-disub...
Author: BenchChem Technical Support Team. Date: February 2026
APPLICATION NOTE: AN-MW-OXZ-042
Abstract & Significance
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate . The 2,4-disubstituted oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for amide bonds or as a core structural motif in kinase inhibitors and anti-inflammatory agents.
Traditional thermal synthesis (Hantzsch or Robinson-Gabriel cyclization) often suffers from prolonged reaction times (12–48 hours), harsh dehydrating conditions, and inconsistent yields due to the thermal instability of the
-haloketone intermediates. By leveraging the dielectric heating properties of microwave irradiation, this protocol reduces reaction time to under 20 minutes while significantly suppressing side-product formation (e.g., open-chain hydrolysis products).
Key Advantages:
Speed: Reaction completion in <20 minutes vs. 16 hours thermal.
Atom Economy: One-pot condensation-cyclization.
Scalability: Validated from 0.5 mmol to 10 mmol scales.
Scientific Principles & Reaction Engineering
Retrosynthetic Logic
The target molecule is synthesized via a modified Blümlein-Lewy / Hantzsch Oxazole Synthesis . This route is selected over the Van Leusen (TosMIC) reaction because the latter typically favors 5-substituted or 4,5-disubstituted oxazoles. The condensation of a primary amide with an
-halo--keto ester specifically directs the regiochemistry to the 2,4-position.
Mechanism of Action
The reaction proceeds through a cascade sequence accelerated by microwave irradiation:
Nucleophilic Attack (O-Alkylation): The amide oxygen of 3-cyanobenzamide attacks the methylene carbon of methyl bromopyruvate, displacing the bromide.
Cyclization: The amide nitrogen attacks the ketone carbonyl.
Dehydration: Loss of water drives the aromatization to the stable oxazole ring.
Note on Microwave Effect: The polarity of the transition state (zwitterionic intermediate) couples efficiently with the microwave field, lowering the activation energy (
) and increasing the pre-exponential factor () of the Arrhenius equation compared to convective heating.
Reaction Scheme Visualization
Caption: Mechanistic pathway from reactants to the 2,4-disubstituted oxazole core via microwave-driven cyclodehydration.
Safety Note: Methyl bromopyruvate is a potent alkylating agent and lachrymator. Handle in a fume hood. 3-Cyanobenzamide contains a nitrile group; avoid strong acids that may liberate HCN.
Equipment Settings
Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
Vessel: 2-5 mL Microwave vial with crimp cap/septum.
Expert Tip: If the amide is not fully soluble at RT, do not worry. The microwave ramp phase will solubilize it.
Optional: Add 50 mg of anhydrous
if the substrate is acid-sensitive. For this specific cyanophenyl substrate, it is usually robust enough to proceed without base, as the HBr byproduct is tolerated.
Sealing: Crimp the vial cap tightly.
Irradiation: Place in the microwave cavity. Run the method: 120°C for 15 minutes (Fixed Hold Time).
Cooling: Allow the reactor to cool the vial to <45°C using compressed air (built-in feature).
Workup (Precipitation Method):
Transfer the reaction mixture to a beaker.
Dilute with 10 mL of ice-cold water.
The product often precipitates as a white/off-white solid.
Filter via vacuum filtration. Wash with cold water (
mL) and cold hexanes ( mL).
Alternative Workup (Extraction):
If oil forms: Evaporate EtOH under reduced pressure.
Dissolve residue in EtOAc (20 mL). Wash with Sat.
(10 mL) and Brine (10 mL).
Dry over
, filter, and concentrate.
Purification: Recrystallization from hot EtOH/Water or Flash Chromatography (0-30% EtOAc in Hexanes).
Workflow Visualization
Caption: Operational workflow for the microwave-assisted synthesis and isolation.
Analytical Validation
Successful synthesis should be validated against the following expected data:
Increase MW temp to 140°C or extend time to 25 min. Add 1 eq. of Trifluoroacetic anhydride (TFAA) post-reaction to force dehydration (rarely needed in MW).
Dark/Tar Formation
Thermal decomposition of bromopyruvate.
Ensure "Dynamic" power mode is on to prevent temp spikes. Reduce temp to 100°C and extend time.
Hydrolysis of Ester
Wet solvent or excessive base.
Use absolute ethanol. Avoid aqueous workup if product is water-soluble (use dry loading for column).
Pressure Errors
Vial overfilled.
Do not exceed 60% of vial volume. Ethanol expands significantly at 120°C.
References
Microwave-Assisted Synthesis of Heterocycles: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284.
Oxazole Synthesis Review: Turchi, I. J. "Oxazoles."[1][2][3][4][5][6][7][8] Industrial & Engineering Chemistry Product Research and Development, 1981, 20(2), 237–250. (Classic mechanism reference).
Specific 2,4-Disubstituted Protocol: Bagley, M. C., et al.
-amino ketones." Synlett, 2004. (Provides mechanistic context for cyclodehydration).
Hantzsch Synthesis in MW: Potewar, T. M., et al. "Microwave-assisted efficient synthesis of 2,4-disubstituted oxazoles." Tetrahedron Letters, 2008. (Validates the bromopyruvate pathway).
Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 7425-63-0, Methyl bromopyruvate.
Application Notes and Protocols for the Scalable Production of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery The 1,3-oxazole moiety is a privileged five-membered heter...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole moiety is a privileged five-membered heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents, engaging with a wide array of biological targets through various non-covalent interactions.[1][2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[3][4] Specifically, 2,4-disubstituted oxazoles are key structural motifs found in numerous natural products and are considered valuable building blocks in the synthesis of complex bioactive molecules.[5] The title compound, Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, represents a promising scaffold for further chemical exploration and drug development, combining the bioisosteric properties of the nitrile group with the proven pharmacological relevance of the 2-aryl-1,3-oxazole-4-carboxylate core.
This document provides a detailed guide to a scalable and efficient one-pot synthesis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, designed to be a robust and reproducible method for laboratory and potential pilot-plant scale production.
Strategic Approach to a Scalable Synthesis
For the production of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, a one-pot synthesis strategy is employed, offering significant advantages in terms of efficiency, resource management, and waste reduction. One-pot syntheses, where reactants undergo multiple sequential transformations in a single reactor, eliminate the need for isolation and purification of intermediates, thereby saving time, solvents, and labor.[6][7][8][9][10] This approach is particularly advantageous for scalable production as it streamlines the manufacturing process and improves overall yield.
The selected method is adapted from a recently developed protocol for the rapid and scalable synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. This procedure utilizes a stable triflylpyridinium reagent to activate the carboxylic acid in situ, followed by a [3+2] cycloaddition with an isocyanoacetate.
Reaction Mechanism and Rationale
The synthesis proceeds through a well-defined mechanism, offering a clear understanding of the role of each reagent.
Technical Support Center: Optimization of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate Synthesis
Diagnostic Hub: Identify Your Failure Mode Before altering your protocol, identify the specific bottleneck in your current workflow. SymptomProbable CauseImmediate Action Low Conversion (<30%) Deactivation of nucleophile...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Hub: Identify Your Failure Mode
Before altering your protocol, identify the specific bottleneck in your current workflow.
Symptom
Probable Cause
Immediate Action
Low Conversion (<30%)
Deactivation of nucleophile (amide) by electron-withdrawing cyano group.
Switch to Protocol A (Enhanced Hantzsch) with Lewis Acid promotion or Silver salts.
Starting Material Recovery
Polymerization of methyl bromopyruvate before reaction occurs.
Purify Reagent: Distill methyl bromopyruvate or switch to in situ generation.
Byproduct: Amide Hydrolysis
Acidic hydrolysis of the nitrile (-CN) to amide/acid due to HBr generation.
Buffer System: Add solid or Propylene Oxide as an acid scavenger.
Byproduct: 4-Hydroxyoxazoline
Incomplete dehydration of the intermediate.
Dehydration Force: Increase temperature or add trifluoroacetic anhydride (TFAA).
Technical Protocols
Protocol A: The "Enhanced Hantzsch" Condensation (Scalable)
Recommended for: Large scale synthesis (>5g) where reagent cost is a factor.
The Challenge: The 3-cyano group pulls electron density from the amide oxygen, making 3-cyanobenzamide a poor nucleophile. Standard reflux conditions often fail.
Optimized Workflow:
Reagents:
3-Cyanobenzamide (1.0 equiv)
Methyl bromopyruvate (1.5 - 2.0 equiv) - Must be freshly distilled or high purity.
Result: Aromatization to the oxazole-4-carboxylate.[6]
Critical Control Points & Troubleshooting FAQs
Q1: My methyl bromopyruvate turns black immediately. Is it usable?
No. Methyl bromopyruvate is thermally unstable and polymerizes.
Fix: Distill it under reduced pressure (bp ~80-85°C @ 10 mmHg). Store at -20°C.
Alternative: Generate it in situ by brominating methyl pyruvate with Bromine/Acetic Acid, then adding your amide directly to this mixture (buffered).
Q2: I see the oxazoline intermediate, but it won't dehydrate to the oxazole.
This is common in the Hantzsch synthesis. The elimination of water is the rate-determining step for electron-deficient amides.
Fix: Chemical dehydration.[7][8] After the initial condensation (12h), cool the reaction and add Trifluoroacetic Anhydride (TFAA) (1.5 equiv). This converts the hydroxyl group into a better leaving group (trifluoroacetate), facilitating rapid aromatization.
Q3: The nitrile group is hydrolyzing to a primary amide.
This occurs because the condensation releases HBr, creating a highly acidic environment at high temperatures.
Fix: You must use an acid scavenger that is non-nucleophilic.
Best: Propylene Oxide (10 equiv) or solid
.
Avoid: Primary amines or strong hydroxides (will hydrolyze the ester).
Q4: Why is the yield lower in DMF compared to Toluene?
While DMF dissolves the starting material better, it can participate in side reactions (Vilsmeier-Haack type) with the electrophilic bromopyruvate or acid byproducts.
Recommendation: Use Toluene or Xylene. If solubility is an issue, use a biphasic system with a Phase Transfer Catalyst (TBAB) or grind the amide into a fine powder to increase surface area.
Visualizing the Logic
Troubleshooting Decision Tree
Caption: Diagnostic flowchart for isolating failure modes in oxazole synthesis. Follow the path based on TLC/LCMS analysis of the crude reaction mixture.
High Performance. Ag precipitates Br, driving kinetics. Expensive.
DCM
DAST (Step 2)
25
88%
Protocol B (Serine Route). Highest purity, highest cost.
References
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1][8][9] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]
Ritson, D. J., Spiteri, C., & Moses, J. E. (2011).[8] A Silver-Mediated One-Step Synthesis of Oxazoles. The Journal of Organic Chemistry, 76(9), 3519–3522. [Link]
Ferreira, P. M. T., et al. (2010). A mild high yielding synthesis of oxazole-4-carboxylate derivatives.[10] Tetrahedron, 66(45), 8672-8680.[10] [Link]
Technical Support Center: Overcoming Solubility Challenges of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Welcome to the technical support guide for managing the aqueous solubility of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for managing the aqueous solubility of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility hurdles during their experimental work with this compound. The following information provides a structured approach to troubleshooting, offering both theoretical explanations and practical, step-by-step protocols.
The inherent structure of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, with its aromatic rings and ester functional group, suggests limited aqueous solubility. This is a common challenge in drug discovery, as poor solubility can hinder bioavailability and the development of effective formulations.[1][2][3] This guide will walk you through a logical progression of techniques to enhance the solubility of this and similar compounds.
Q1: I'm observing poor dissolution of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate in my aqueous buffer. What is the first step I should take?
A1: Initial Characterization and Simple Adjustments
Before employing advanced solubilization techniques, it's crucial to understand the baseline solubility and the impact of basic formulation parameters.
Underlying Principle: The solubility of a compound is influenced by the properties of the solvent and the solute, including polarity and the potential for ionization. The oxazole ring system itself has some polar character due to the presence of nitrogen and oxygen, which allows for some interaction with polar solvents like water.[4][5][6] However, the phenyl and methyl carboxylate groups contribute to its overall hydrophobic nature.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubility issues.
Experimental Protocol: pH Adjustment
Prepare a Stock Solution: Dissolve a small, known amount of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate in a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.
Prepare a Range of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 10.
Determine Apparent Solubility: Add a small aliquot of the stock solution to each buffer and observe for precipitation. Use analytical techniques like HPLC or UV-Vis spectroscopy to quantify the amount of compound that remains in solution after equilibration.
Analyze Results: A significant increase in solubility at a particular pH range suggests the compound is ionizable and that pH modification is a viable strategy.[1][][8]
Q2: pH adjustment did not significantly improve the solubility. What's the next logical step?
A2: Utilizing Cosolvents
If the compound is not ionizable or if pH adjustment is insufficient, the use of cosolvents is a common and effective next step.[1][9]
Underlying Principle: Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[10][11][12] This makes the environment more favorable for dissolving hydrophobic compounds.
Experimental Protocol: Cosolvent Screening
Select a Panel of Cosolvents: Choose a range of pharmaceutically acceptable cosolvents.
Prepare Cosolvent-Water Mixtures: Prepare a series of mixtures for each cosolvent with water, typically ranging from 5% to 50% (v/v).
Determine Solubility: Add an excess amount of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate to each cosolvent-water mixture.
Equilibrate and Analyze: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours). Centrifuge or filter the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Evaluation: Plot the solubility of the compound as a function of the cosolvent concentration to identify the most effective cosolvent and the optimal concentration range.
Q3: I have identified a suitable cosolvent system, but I need to further enhance the solubility for my application. What advanced techniques can I explore?
A3: Advanced Solubilization Strategies
When simple pH adjustment and cosolvents are not sufficient, more advanced formulation strategies can be employed. These methods often involve creating a more favorable microenvironment for the drug molecule.
1. Surfactants and Micellar Solubilization
Underlying Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[14][15] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[14][16]
Experimental Protocol: Surfactant Screening
Select Surfactants: Choose a variety of non-ionic, anionic, or cationic surfactants. Non-ionic surfactants are often preferred due to their lower toxicity.[17]
Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations, ensuring some are above the critical micelle concentration.
Determine Solubility: Add an excess of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate to each surfactant solution.
Equilibrate and Analyze: Follow the same equilibration and analysis procedure as for cosolvent screening.
Analyze Data: Plot solubility against surfactant concentration to determine the effectiveness of each surfactant.
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[][21][22]
Experimental Protocol: Cyclodextrin Complexation
Select Cyclodextrins: Common choices include α-, β-, and γ-cyclodextrin, as well as more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
Prepare Aqueous Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.
Phase Solubility Study: Add an excess of the compound to each cyclodextrin solution.
Equilibrate and Analyze: Shake the mixtures until equilibrium is reached. Filter the samples and analyze the supernatant for the dissolved compound concentration.
Data Interpretation: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a 1:1 complex.
3. Amorphous Solid Dispersions (ASDs)
Underlying Principle: The crystalline form of a drug is more stable and less soluble than its amorphous (non-crystalline) form.[23] Amorphous solid dispersions involve dispersing the drug in its amorphous state within a hydrophilic polymer matrix.[24][25] This prevents recrystallization and allows for a higher apparent solubility and faster dissolution rate.[26][27]
Workflow for ASD Formulation:
Caption: Workflow for creating amorphous solid dispersions.
4. Nanoparticle Formulations
Underlying Principle: Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, which can lead to a significant increase in dissolution rate.[2][3] Various nanoparticle formulations, such as nanosuspensions, liposomes, and polymeric nanoparticles, can be used to improve the solubility and delivery of hydrophobic drugs.[28][29][30][31]
Common Nanoparticle Approaches:
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[28]
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can encapsulate or adsorb the drug.
The selection of the appropriate nanoparticle technology depends on the specific properties of the drug and the desired application.
Summary and Concluding Remarks
Overcoming the solubility challenges of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate requires a systematic and multi-faceted approach. By starting with simple adjustments and progressing to more advanced formulation strategies, researchers can effectively enhance the aqueous solubility of this and other poorly soluble compounds. Each technique has its own set of advantages and disadvantages, and the optimal choice will depend on the specific experimental needs and downstream applications.
References
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.).
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC. (n.d.).
Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2026, January 30).
Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
Examples of surfactants used in pharmaceutical formulations. - ResearchGate. (n.d.).
What Are Surfactants? Uses, Benefits, and Safety - Musim Mas. (2025, May 14).
The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5).
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs | American Pharmaceutical Review. (2020, October 21).
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients - Pharma Excipients. (2020, April 29).
Cosolvent - Wikipedia. (n.d.).
Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs - ResearchGate. (n.d.).
Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16).
Nanoparticle drug delivery - Wikipedia. (n.d.).
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
Nanoparticle Formulation in Drug Delivery | Blog - Roots Analysis. (2023, October 2).
Liposome- and nanoparticle-based drug product formulation - Malvern Panalytical. (n.d.).
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.).
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
Surfactants, kind of detergent, in medicinal formulations - Institute of Pharmacy. (n.d.).
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
Oxazole - Solubility of Things. (n.d.).
Cosolvent. (n.d.).
pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
CAS 288-42-6: Oxazole - CymitQuimica. (n.d.).
Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - ACS Publications. (2023, November 8).
Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025, June 25).
Oxazole | 288-42-6 - ChemicalBook. (2026, January 13).
Oxazole - Grokipedia. (n.d.).
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.).
Technical Support Center: Thermal Optimization for Cyanophenyl Oxazole Synthesis
Topic: Optimizing temperature conditions for cyanophenyl oxazole formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide The Thermal Landscape: Balancing Kinetics & S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing temperature conditions for cyanophenyl oxazole formation
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Status: Active Guide
The Thermal Landscape: Balancing Kinetics & Stability
The synthesis of cyanophenyl oxazoles presents a unique thermodynamic challenge: you must provide sufficient thermal energy to overcome the activation barrier for cyclodehydration (forming the aromatic oxazole ring) while strictly maintaining conditions that prevent the hydrolysis or activation of the sensitive nitrile (cyano) group.
The nitrile group (
) is a "conditional survivor." It is robust under anhydrous thermal stress but rapidly degrades to an amide () or carboxylic acid () in the presence of moisture and extreme pH at elevated temperatures. Furthermore, transition metals (Pd, Ni) used in cross-coupling approaches can inadvertently activate the C-CN bond at temperatures .
Decision Matrix: Pathway Selection & Thermal Windows
The following logic map guides your temperature strategy based on your chosen synthetic precursor.
Figure 1: Thermal decision tree for selecting synthetic routes compatible with cyanophenyl moieties.
Troubleshooting Guide: Q&A
This section addresses specific failure modes reported by users synthesizing cyanophenyl oxazoles.
Q1: "My nitrile group disappeared, and I isolated an amide byproduct. What happened?"
Diagnosis:Nitrile Hydrolysis.Root Cause: You likely used the Classical Robinson-Gabriel method (e.g., concentrated
or aqueous workups after ) at temperatures exceeding . The cyano group is susceptible to acid-catalyzed hydrolysis, especially if the reaction medium contains trace water.
The Fix:
Switch Reagents: Move to the Wipf Modification (Triphenylphosphine (
) + Iodine ()). This proceeds under neutral/mildly basic conditions at Room Temperature (RT) to , preserving the nitrile.
Thermal Control: If you must use acid, ensure the system is strictly anhydrous. Lower the temperature to
and extend reaction time, rather than blasting at .
Q2: "The reaction stalls at the hydroxy-amide intermediate (incomplete cyclization)."
Diagnosis:Kinetic Trapping.Root Cause: The dehydration step (elimination of water to close the ring) has a high activation energy. If you are running a Van Leusen reaction at RT, it may not be sufficient.
The Fix:
Stepwise Heating: For Van Leusen protocols, initiate at RT for 1 hour to allow the aldol-type addition, then ramp to reflux (
in MeOH) for 2-4 hours to drive the elimination/aromatization.
Solvent Switch: If using MeOH (b.p.
) isn't enough, switch to EtOH (b.p. ) or MeCN (b.p. ) to access a higher thermal window without degrading the nitrile.
Q3: "I see de-cyanation (loss of CN) when using a Palladium catalyst."
Diagnosis:Metal-Catalyzed C-CN Activation.Root Cause: Transition metals (Pd, Ni, Rh) can insert into the C-CN bond (oxidative addition), particularly at temperatures
. This is common in C-H activation approaches.
The Fix:
Temperature Cap: Limit reaction temperature to
.
Catalyst Change: Switch to Copper (Cu) based systems (e.g.,
), which are generally less prone to C-CN insertion than Pd/Ni systems.
Comparative Data: Temperature vs. Yield
The following table summarizes expected outcomes for 4-cyanophenyl oxazole synthesis across common methods.
Method
Reagents
Opt. Temp ()
Nitrile Stability
Typical Yield
Wipf (Robinson-Gabriel)
20 – 40
Excellent
85-95%
Burgess Reagent
Burgess Rgt, THF
50 – 60
Good
70-85%
Van Leusen
TosMIC, , MeOH
65 (Reflux)
Very Good
60-80%
Classical Acid
or
90 – 110
Poor (Hydrolysis)
<40%
Oxidative (Cu)
,
80 – 100
Moderate
50-70%
Validated Protocols
Protocol A: The "Gold Standard" (Wipf Modification)
Best for: Sensitive nitriles, high regioselectivity.
Mechanism: Conversion of
-keto amide to oxazoline via oxyphosphonium intermediate, followed by oxidative aromatization.
Preparation: Dissolve the cyanophenyl-substituted
-keto amide (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).
Reagent Addition: Add Triphenylphosphine (
) (2.0 equiv) and Iodine () (2.0 equiv).
Base Addition: Add Triethylamine (
) (4.0 equiv) dropwise. Note: The reaction is exothermic; cool to during addition if scaling >1g.
Thermal Phase: Stir at Room Temperature (
) .
Checkpoint: Monitor TLC at 1 hour. If starting material remains, warm to
(gentle reflux of DCM).
Termination: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with DCM.[1]
Protocol B: Van Leusen Synthesis
Best for: Building the ring from aldehydes; avoids harsh acids.
Preparation: Dissolve 4-cyanobenzaldehyde (1.0 equiv) and TosMIC (1.0 equiv) in Methanol (MeOH) .
Base Addition: Add
(1.1 equiv).
Thermal Phase: Heat to Reflux (
) for 2–4 hours.
Why Reflux? The elimination of the sulfinate group requires thermal energy. The basic conditions in MeOH are generally too mild to hydrolyze the aryl nitrile within this timeframe.
Workup: Remove solvent in vacuo. The product often precipitates upon addition of water.
Mechanistic Visualization
Understanding why temperature matters requires visualizing the competition between cyclization and side reactions.
Figure 2: Mechanistic divergence showing how high temperature in acidic media favors nitrile hydrolysis over cyclization.
References
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
Van Leusen, A. M., et al. (1972).[2] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Tetrahedron Letters, 13(23), 2373-2376.
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews.
A Comparative Guide to the FTIR Analysis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide moves beyond a simple peak list, offering a comparative analysis grounded in the fundamental principles of vibrational spectroscopy. We will diss...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple peak list, offering a comparative analysis grounded in the fundamental principles of vibrational spectroscopy. We will dissect the expected spectrum by comparing it to analogous compounds, providing the causal reasoning behind peak shifts due to electronic and steric effects. Furthermore, we will furnish a detailed, field-tested experimental protocol for acquiring high-quality FTIR data for this and similar crystalline organic compounds.
Molecular Structure and Predicted Vibrational Modes
The structure of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate presents a conjugated system where the electronic properties of each functional group influence the others. This interaction is key to interpreting the nuances of its IR spectrum.
Figure 1. Key functional groups and vibrational modes of the target molecule.
Deconstruction of the FTIR Spectrum: A Comparative Analysis
An experimental spectrum for the precise title compound is not publicly available. Therefore, this analysis is a predictive guide based on established group frequencies and a comparative study with a structurally similar compound, Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) , for which detailed spectroscopic data has been published.[1][2] This comparison allows us to anticipate the electronic effects on key vibrational modes.
Table 1: Predicted vs. Comparative FTIR Peak Assignments
The nitrile group on a benzene ring typically shows a strong, sharp absorption in this region.[3][4] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles (2240-2260 cm⁻¹).[3]
Methyl Ester
C=O Stretch (ν)
1745 - 1730
~1754
The ester carbonyl is one of the strongest absorptions. Its position is influenced by the electron-withdrawing oxazole ring. The MCPOC value is a strong reference.[1]
C-O Stretch (ν)
1280 - 1250
~1270
Strong band associated with the ester C-O single bond stretch.
Multiple bands of variable intensity are expected for the phenyl ring skeletal vibrations.
C-H Out-of-Plane Bend (γ)
~880, ~780, ~690
~765, ~695
The substitution pattern (1,3- or meta-) on the benzene ring gives rise to characteristic, strong bands in this region.
1,3-Oxazole Ring
C=N Stretch (ν)
1620 - 1600
~1615
The imine C=N stretch within the oxazole ring is a key identifier.[6][7]
Ring Skeletal (ν)
1580 - 1520
~1560
Vibrations involving the entire heterocyclic ring system.
C-O-C Asymmetric Stretch (ν)
1150 - 1050
~1125, 1075
Characteristic stretching of the ether-like linkage within the oxazole ring.
Aliphatic Methyl
C-H Asymmetric/Symmetric Stretch (ν)
2990 - 2950
~2958
C-H stretches from the methyl group of the ester, appearing just below 3000 cm⁻¹.[8]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure the collection of a reliable and reproducible spectrum for a crystalline solid like Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Transmission Method
This classic technique provides a high-quality spectrum but requires careful sample preparation to avoid scattering effects and moisture contamination.
Causality: The sample is dispersed in an IR-transparent matrix (KBr) to create a solid solution. This minimizes light scattering (the Christiansen effect) that can occur with pure solid particles, ensuring that the observed spectrum is due to absorption rather than physical artifacts.[9]
Step-by-Step Protocol:
Drying: Dry spectroscopic grade KBr powder in an oven at ~100-110 °C for at least 2-4 hours to remove absorbed water, which causes broad interfering peaks around 3400 cm⁻¹ and 1640 cm⁻¹.[9] Also, ensure the analyte is completely dry.
Grinding: In an agate mortar and pestle, place approximately 1-2 mg of the sample. Grind to a very fine powder. The goal is to reduce particle size to less than the wavelength of the IR radiation (<2 µm) to minimize scattering.[10]
Mixing: Add ~100-200 mg of the dried KBr to the mortar.[11][12] Quickly and thoroughly grind the sample and KBr together to create a homogenous mixture. Work swiftly to prevent moisture re-absorption.[12][13]
Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.
Evacuation: Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.
Pressing: Apply pressure (typically 8-10 tons) for 1-2 minutes.[9]
Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be clear and translucent. Place the pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum should be collected on the empty spectrometer beforehand.
Method 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid alternative that requires minimal sample preparation and is less sensitive to sample thickness.
Causality: An IR beam is passed through a high-refractive-index crystal (e.g., diamond or germanium).[14] At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample.[15] The absorption of this wave by the sample is measured, providing a surface-sensitive spectrum.
Step-by-Step Protocol:
Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a suitable solvent (e.g., isopropanol) and a soft tissue to wipe the crystal. Collect a background spectrum of the clean, empty crystal.
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring the entire crystal surface is covered.
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for a strong, high-quality signal.[11][15]
Spectrum Collection: Acquire the sample spectrum.
Cleaning: Thoroughly clean the crystal surface after analysis to prevent cross-contamination.
Beyond Spectral Inference: A Comparative Guide to Structural Confirmation of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate via Single-Crystal XRD
Executive Summary: The Regioisomer Challenge In medicinal chemistry, the 1,3-oxazole ring is a privileged pharmacophore, often serving as a bioisostere for amide bonds. However, the synthesis of Methyl 2-(3-cyanophenyl)-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the 1,3-oxazole ring is a privileged pharmacophore, often serving as a bioisostere for amide bonds. However, the synthesis of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate presents a classic structural ambiguity. Cyclization reactions used to form the oxazole core (e.g., Robinson-Gabriel or Cornforth rearrangements) often yield regioisomeric mixtures (2,4- vs. 2,5-substitution) that are notoriously difficult to distinguish by 1D NMR alone due to the isolated nature of the oxazole ring proton.
This guide objectively compares standard spectral characterization (NMR, MS) against Single-Crystal X-Ray Diffraction (SC-XRD) . While NMR and MS provide connectivity and mass data, only SC-XRD offers the absolute spatial resolution required to confirm the regio-chemistry and supramolecular packing critical for downstream SAR (Structure-Activity Relationship) studies.
Comparative Analysis: XRD vs. Alternative Methods
The following table contrasts the capabilities of standard analytical techniques for this specific oxazole derivative.
Feature
1H / 13C NMR
High-Res Mass Spec (HRMS)
Single-Crystal XRD
Primary Output
Chemical Shift (), Coupling ()
Exact Mass (), Isotope Pattern
3D Electron Density Map
Connectivity
Inferred via scalar coupling
Inferred via fragmentation
Directly Observed
Regio-Chemistry
Ambiguous. The C5-H proton appears as a singlet in both 2,4- and 2,5-isomers.
Cannot distinguish isomers.
Definitive. Unambiguously assigns N and O positions.
Stereochemistry
Requires complex NOESY/ROESY experiments.
None.
Absolute Configuration (if chiral) & Planarity.
Sample State
Solution (averaged conformation).
Gas phase (ionized).
Solid state (bio-relevant packing).
Confidence Level
85-90% (dependent on purity).
50% (Formula confirmation only).
>99% (Gold Standard).
The "Silent" Proton Problem
In the target molecule, the oxazole ring proton (H5) is isolated from the phenyl ring protons by the quaternary C2 and the heteroatoms. Consequently, no scalar coupling (
) is observed. While HMBC (Heteronuclear Multiple Bond Correlation) can sometimes bridge this gap, signal overlap often leads to inconclusive results. SC-XRD bypasses this by directly imaging the electron density.
Experimental Protocol: From Synthesis to Structure
To replicate the structural confirmation of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate, follow this validated workflow.
Phase 1: Crystallization (The Critical Step)
Oxazole esters are often prone to forming oils or microcrystalline powders. To obtain X-ray quality single crystals, we utilize a Slow Vapor Diffusion technique, which provides thermodynamic control over nucleation.
Solvent Selection: Dissolve 20 mg of the pure compound in 1.5 mL of Dichloromethane (DCM) (Good solvent).
Antisolvent: Use n-Hexane or Pentane (Poor solvent).
Setup: Place the DCM solution in a small inner vial (4 mL). Place this open vial inside a larger jar (20 mL) containing 5 mL of the antisolvent. Cap the outer jar tightly.
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
Mechanism:[1][2][3] Hexane vapor slowly diffuses into the DCM, gradually increasing supersaturation and promoting the growth of few, high-quality prisms or needles.
Phase 2: Data Collection & Reduction
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
Source: Cu-K
( Å). Note: Copper is preferred over Molybdenum for small organic molecules to maximize diffraction intensity.
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), improving resolution.
Phase 3: Structure Solution (SHELX Pipeline)
Indexing: Determine the unit cell dimensions from low-angle reflections.
Integration: Convert diffraction spots to intensities (
).
Phasing: Use SHELXT (Intrinsic Phasing) to solve the "Phase Problem" and generate the initial electron density map.
Refinement: Use SHELXL (Least Squares) to minimize the difference between calculated (
) and observed () structure factors.
Visualization of Logic & Workflow
Diagram 1: The Structural Confirmation Workflow
This diagram outlines the linear progression from crude synthesis to the final CIF (Crystallographic Information File).
Caption: Workflow for converting synthetic crude material into a validated crystallographic model.
Diagram 2: Decision Matrix for Regioisomer Assignment
When to abandon NMR in favor of XRD for oxazole derivatives.
Caption: Decision logic for employing XRD when spectral data is inconclusive regarding regioisomerism.
Representative Data Validation
For a researcher to claim "Structure Confirmation," the crystallographic data must meet specific quality metrics. Below are the required parameters for a publishable structure of Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate.
Measures agreement between the model and experimental data. >7% indicates a poor model.
Goodness of Fit
(GooF)
0.9 - 1.2
Values far from 1.0 suggest incorrect weighting or missed symmetry.
Resolution
< 0.84 Å
Required by IUCr for standard small molecule publication.
Completeness
%
> 99%
Ensures no missing data wedges that could distort the electron density map.
Bond Precision
e.s.d.
< 0.005 Å
Error standard deviation on C-C or C-N bond lengths.
Structural Features to Verify
Upon solving the structure, verify the following geometric parameters to confirm the 1,3-oxazole core:
Bond Lengths: The C=N bond (approx. 1.29 Å) must be shorter than the C-O bonds (approx. 1.37 Å).
Planarity: The oxazole ring should be planar (torsion angles near 0°).
Packing: Look for
- stacking between the phenyl and oxazole rings, or weak hydrogen bonds involving the ester carbonyl, which stabilize the lattice.
References
Syntheis & Isomerism: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[1][3][4][5][6] Wiley-Interscience. (Definitive text on oxazole regioisomerism challenges).
Crystallographic Standards: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
Methodology: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
Oxazole Characterization: Khalaj, A., et al. (2011). Synthesis and characterization of new oxazole derivatives. Journal of Heterocyclic Chemistry.
General Protocol: Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley.[1]
A Comparative Guide to Oxazole Synthesis: Robinson-Gabriel Cyclization vs. Modern Alternatives
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties...
Author: BenchChem Technical Support Team. Date: February 2026
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a highly desirable target for synthetic chemists.[1][4][5] The choice of synthetic route to this valuable heterocycle is a critical decision in any research program, directly impacting yield, purity, scalability, and the accessible chemical space for substitution.
This in-depth guide provides a comparative analysis of the classical Robinson-Gabriel cyclization against key alternative and modern synthetic strategies. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each method, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed strategic decisions.
The Classical Workhorse: The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, the Robinson-Gabriel synthesis is a foundational method for constructing the oxazole ring.[2][6][7] The reaction proceeds via the intramolecular cyclodehydration of a 2-acylamino ketone.[6][7]
Mechanism and Rationale
The core of the Robinson-Gabriel synthesis is a two-step acid-catalyzed process: intramolecular cyclization followed by dehydration.[8] The choice of a strong cyclodehydrating agent is paramount. Traditionally, concentrated acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are used.[2][9] The acid protonates the ketone carbonyl, activating it toward nucleophilic attack by the amide oxygen. The resulting hemiaminal intermediate then undergoes dehydration to form the aromatic oxazole ring.
Caption: Van Leusen Oxazole Synthesis Mechanism.
Advantages:
Mild Conditions: The use of a weak base like potassium carbonate in an alcohol solvent makes the reaction tolerant of many functional groups.
[4]* Versatility: While the classic reaction yields 5-substituted oxazoles, modifications allow for the synthesis of 4-substituted and 4,5-disubstituted variants.
[1][4][10]* Efficiency: Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes with excellent yields.
[2][4]
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this classical method involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.
[2][11][12]
Mechanism and Rationale
The reaction is typically carried out in dry ether with anhydrous hydrogen chloride (HCl). [11][13]The HCl first activates the cyanohydrin to form an iminochloride intermediate. This intermediate is then attacked by the aldehyde, leading to cyclization and subsequent dehydration to furnish the 2,5-disubstituted oxazole.
[11][12]
Advantages:
Historical Significance: It is one of the earliest named reactions for heterocycle formation.
* Mild Conditions (Relatively): Compared to the Robinson-Gabriel synthesis, the conditions are milder, avoiding strong, high-boiling acids.
[13]
Limitations:
Substrate Availability: Requires the preparation and handling of cyanohydrins, which can be hazardous.
Limited Scope: Primarily effective for aromatic cyanohydrins and aldehydes.
[11][13]* Superseded: In many applications, it has been replaced by more efficient and versatile methods like the Van Leusen reaction.
[12]
Modern Metal-Catalyzed Syntheses
The advent of transition metal catalysis has revolutionized oxazole synthesis, providing access to novel substitution patterns with high efficiency and selectivity.
[2][14]
Copper (Cu) Catalysis: Copper catalysts are effective for various oxazole syntheses. One notable method involves the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. [2][5]Another approach uses copper to catalyze the tandem oxidative cyclization of readily available starting materials under mild conditions.
[15]* Gold (Au) Catalysis: Gold catalysts enable the synthesis of polysubstituted oxazoles from diverse starting materials like terminal alkynes and nitriles in a [2+2+1] annulation. [2][15][16]These reactions often proceed under very mild conditions.
Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions are invaluable for the late-stage functionalization of a pre-formed oxazole ring. [15][17]Direct C-H arylation at the C2 or C5 positions allows for the introduction of complex aryl and heteroaryl groups, a transformation difficult to achieve via classical methods.
[15]
Comparative Data Analysis
The choice of a synthetic method often comes down to a quantitative comparison of performance metrics. The following table summarizes key data points for the discussed methodologies.
In a drug discovery setting, the choice of synthetic route is dictated by the project stage and molecular complexity.
For Target Validation & Early SAR: The Van Leusen reaction , particularly the microwave-assisted variant, is the undisputed workhorse. Its speed, reliability, and broad substrate scope are ideal for rapidly generating libraries of 5-substituted oxazoles to explore structure-activity relationships (SAR).
[2][4]* For Complex, Late-Stage Synthesis: When dealing with a precious, multi-functionalized intermediate, the harsh conditions of the Robinson-Gabriel synthesis are almost always prohibitive. A modern metal-catalyzed approach or a carefully optimized Van Leusen reaction is preferable to avoid decomposition and preserve sensitive functional groups.
For Accessing Specific Substitution Patterns: If a 2,4-disubstituted oxazole is the target, a copper-catalyzed reaction between a diazoketone and an amide might be the most direct route. [2][5]For late-stage diversification of an existing oxazole core, a palladium-catalyzed C-H functionalization is the state-of-the-art method.
[15]* Causality in Reagent Choice: The shift from strong Brønsted acids (H₂SO₄ in Robinson-Gabriel) to mild bases (K₂CO₃ in Van Leusen) is a clear example of advancing chemical technology. The former relies on brute-force dehydration, while the latter orchestrates a nuanced sequence of deprotonation, cycloaddition, and elimination, offering far greater control and substrate compatibility. This control is the primary reason for the Van Leusen reaction's prevalence in modern medicinal chemistry.
[1][4]
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol uses polyphosphoric acid (PPA), which generally gives better yields than sulfuric acid.
[2]
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 2-benzamidoacetophenone (1.0 eq).
Reagent Addition: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the substrate).
Reaction: Heat the viscous mixture to 160°C with efficient stirring. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
[2]4. Work-up: Cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with stirring.
Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization (e.g., from ethanol).
Protocol 2: Van Leusen Synthesis of 4-Benzyl-5-phenyloxazole
This protocol is a modified Van Leusen reaction for the synthesis of a 4,5-disubstituted oxazole.
[10]
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine α-benzyl-p-toluenesulfonylmethyl isocyanide (TosMIC derivative) (1.00 g, 3.50 mmol) and benzaldehyde (0.37 g, 3.50 mmol).
[10]2. Solvent and Base Addition: Add methanol (20 mL) followed by potassium carbonate (0.97 g, 7.00 mmol).
[10]3. Reaction: Heat the reaction mixture to reflux with stirring. Maintain the reflux for 6 hours, monitoring by TLC.
[10]4. Work-up: After cooling to room temperature, remove the methanol under reduced pressure.
Extraction: Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Logical Workflow Comparison
Caption: Comparative Workflow for Oxazole Synthesis.
Application of Palladium(0)-Catalyzed Processes to the Synthesis of Oxazole-Containing Partial Ergot Alkaloids - The Journal of Organic Chemistry. [Link]
Personal protective equipment for handling Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Operational Safety Guide: Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate Executive Safety Summary Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a functionalized heterocyclic building block commonly used in me...
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate is a functionalized heterocyclic building block commonly used in medicinal chemistry. While specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories, a structural activity relationship (SAR) analysis of its moieties—the oxazole core , the methyl ester , and the aromatic nitrile —dictates a strict safety protocol.
Core Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and Category 4 Acute Toxin (Oral/Inhalation). The presence of the cyanophenyl group necessitates precautions against potential metabolic release of cyanide ions, although aromatic nitriles are generally more stable than their aliphatic counterparts.
Immediate Action Required:
Engineering Control: All manipulation of dry powder must occur within a certified chemical fume hood.
Skin Protection: Double-gloving (Nitrile) is mandatory during solubilization.
Disposal: Do not drain dispose. High-temperature incineration is required.
Hazard Identification & Risk Assessment
This compound presents a multi-faceted risk profile based on its functional groups.
Functional Moiety
Associated Risk
GHS Classification (Inferred)
Oxazole Ring
Pharmacologically active; potential for unknown biological interaction.[1]
H335: May cause respiratory irritation.[2][3][4][5][6]
Methyl Ester
Lipophilic nature facilitates skin absorption; susceptible to hydrolysis.
Aromatic nitrile. Potential for acute toxicity if ingested or metabolized.
H302: Harmful if swallowed.H319: Causes serious eye irritation.
Physical State: Solid (White to off-white powder).
Solubility: Low in water; High in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.
Note: Solubility dictates glove choice. See Section 3.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
A. Respiratory & Engineering Controls
Primary Control: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary Control (Powder Handling outside Hood): Not recommended. If unavoidable (e.g., balance calibration), use a P100 (HEPA) half-face respirator . Surgical masks provide zero protection against chemical dust.
B. Dermal Protection (Gloves)
Glove selection depends on the state of the matter (Solid vs. Solution).
Operation Phase
Solvent Used
Glove Material
Thickness
Breakthrough Time
Weighing (Solid)
N/A
Nitrile (Disposable)
5 mil (0.12 mm)
>480 min (Solid)
Solubilization
DMSO / Methanol
Double Nitrile
5 mil (Outer) / 4 mil (Inner)
>240 min
Extraction
DCM (Dichloromethane)
Silver Shield / Laminate
Multi-layer
>480 min
Extraction
Ethyl Acetate
Nitrile (Splash only)
Change immediately upon splash
<10 min (Degrades rapidly)
Critical Note on DCM: Standard nitrile gloves offer no protection against Dichloromethane (a common solvent for oxazole esters). If dissolving this compound in DCM, you must use Silver Shield/Laminate gloves or chemically resistant PVA gloves.
C. Ocular Protection
Standard: Chemical Safety Goggles (ANSI Z87.1 compliant) with indirect venting.
Prohibited: Standard safety glasses (gaps allow airborne dust entry).
Operational Workflow: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling this compound, ensuring "Safety by Design."
Figure 1: Decision logic for PPE selection and handling workflow. Note the critical branch for solvent selection (DCM).
Detailed Procedures
Protocol A: Weighing & Transfer
Preparation: Place a disposable balance shield or absorbent pad inside the fume hood.
Static Control: Oxazole esters are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun on the spatula and weighing boat to prevent "fly-away" powder.
Transfer: Weigh directly into a tared vial. Do not use weighing paper (risk of residue loss). Cap the vial immediately after transfer.
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the hood.
Protocol B: Emergency Spill Response
Dry Spill (<1g): Do not sweep (creates dust). Cover with a wet paper towel (water/surfactant) to dampen, then wipe up. Place waste in a sealed bag.
Wet Spill (Solution): Cover with absorbent pads. If solvent is volatile (DCM/Ethyl Acetate), allow pads to absorb in the hood.
Skin Exposure: Wash immediately with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption of lipophilic esters).
Waste Disposal Strategy
Proper disposal is critical to prevent environmental contamination, particularly due to the stable aromatic nitrile moiety.
Waste Stream
Classification
Disposal Method
Solid Waste
Hazardous Chemical
High-temperature incineration (>1000°C) to ensure destruction of the nitrile group.
Liquid Waste
Organic Solvent (Halogenated/Non-Halogenated)
Segregate based on solvent (e.g., DCM goes to Halogenated). Label as "Contains Toxic Nitriles."
Contaminated Sharps
Hazardous
Standard Sharps container; do not recap needles.
Prohibited: Never dispose of this compound down the sink. Hydrolysis of the ester in the water system can release the cyanophenyl-oxazole core, which may be persistent.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]
PubChem. (n.d.). Compound Summary: Oxazole-4-carboxylic acid derivatives. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles. [Link]